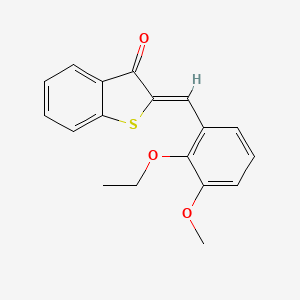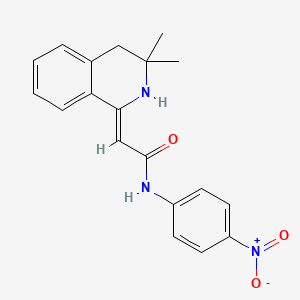
N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBP is a piperazine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
The mechanism of action of N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell growth and differentiation. N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine may also inhibit the activity of other enzymes and signaling pathways, which may contribute to its various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been shown to scavenge free radicals and protect against oxidative stress, which may contribute to its anticancer and neuroprotective properties. N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. In addition, N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been found to have analgesic activity in animal models of pain.
実験室実験の利点と制限
N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has some limitations, including its limited stability in aqueous solutions and its potential to form reactive intermediates under certain conditions. Researchers should take these factors into consideration when designing experiments involving N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine.
将来の方向性
There are several future directions for research on N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, including its potential as a therapeutic agent for cancer, fungal infections, and viral infections. Further studies are needed to elucidate the mechanism of action of N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine and to identify its molecular targets. In addition, the pharmacokinetics and pharmacodynamics of N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine need to be studied in more detail to determine its optimal dosage and administration route. Further research is also needed to explore the potential of N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine as a lead compound for drug development and to identify analogs with improved pharmacological properties.
Conclusion:
In conclusion, N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. The synthesis method of N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is relatively simple, and its low toxicity and high solubility make it a useful compound for lab experiments. Further research is needed to fully understand the mechanism of action of N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine and to explore its potential as a therapeutic agent for various diseases.
合成法
N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine can be synthesized using a simple one-pot reaction between 4-bromobenzaldehyde, 2-methoxyaniline, and piperazine in the presence of a catalyst. The reaction involves the condensation of the aldehyde and amine groups, followed by cyclization to form the piperazine ring. The yield of N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been studied extensively for its potential therapeutic applications, including its anticancer, antifungal, and antiviral properties. N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antifungal activity against several pathogenic fungi, including Candida albicans and Aspergillus fumigatus. In addition, N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been found to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
特性
IUPAC Name |
(Z)-1-(4-bromophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O/c1-23-18-5-3-2-4-17(18)21-10-12-22(13-11-21)20-14-15-6-8-16(19)9-7-15/h2-9,14H,10-13H2,1H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAXUFIVNZTRGL-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]phenylalanine](/img/structure/B5907518.png)
![1-(2-phenoxyethyl)-4-[(2-phenoxyethyl)sulfonyl]-2,6-piperazinedione](/img/structure/B5907523.png)
![1-(4-chlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907533.png)
![benzyl N-{2-[(4-isobutoxybenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5907534.png)


![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907556.png)

![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(diethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5907572.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907579.png)
![N'-{[(2,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5907586.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,3-dimethoxybenzylidene)acetohydrazide](/img/structure/B5907602.png)
